molecular formula C10H13NO5 B050899 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid CAS No. 135401-79-5

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid

Cat. No.: B050899
CAS No.: 135401-79-5
M. Wt: 227.21 g/mol
InChI Key: BYNZWEDTUQSLIM-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of 5-methylisoxazole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .

Chemical Reactions Analysis

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine, forming a carbamate linkage that prevents the amine from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar compounds to 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid include:

The uniqueness of this compound lies in its isoxazole ring, which imparts specific chemical properties and reactivity that are distinct from other Boc-protected compounds.

Properties

IUPAC Name

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNZWEDTUQSLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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